molecular formula C10H18Cl2N4 B2634489 (1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1448854-77-0

(1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2634489
CAS No.: 1448854-77-0
M. Wt: 265.18
InChI Key: UXIJYJDJJXFQPH-JZDLBZJVSA-N
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Description

(1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride is a chiral compound that belongs to the class of heterocyclic building blocks It is characterized by the presence of a pyrimidine ring attached to a cyclohexane backbone, with two amine groups positioned at the 1 and 4 positions of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexane-1,4-diamine backbone.

    Pyrimidine Attachment: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the amine groups on the cyclohexane react with a pyrimidine derivative.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: For efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the pyrimidine ring or the cyclohexane backbone.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrimidine ring or the cyclohexane backbone.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield N-oxides or other oxidized derivatives.

    Reduction: May produce reduced forms of the pyrimidine ring or cyclohexane backbone.

    Substitution: Can result in various substituted derivatives with different functional groups.

Scientific Research Applications

(1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes or Receptors: Modulating their activity and affecting biochemical pathways.

    Interact with DNA or RNA: Influencing gene expression and cellular processes.

    Alter Cellular Signaling: Affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-N1-(5-Fluoro-pyrimidin-2-yl)-cyclohexane-1,4-diamine
  • (1R,4R)-N,N’-Bis-(4-Methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine

Uniqueness

(1R,4R)-1-N-(Pyrimidin-2-yl)cyclohexane-1,4-diamine dihydrochloride is unique due to its specific chiral configuration and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-N-pyrimidin-2-ylcyclohexane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10;;/h1,6-9H,2-5,11H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIJYJDJJXFQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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